

Valomaciclovir Stearate: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Valomaciclovir Stearate

Cat. No.: B1682142

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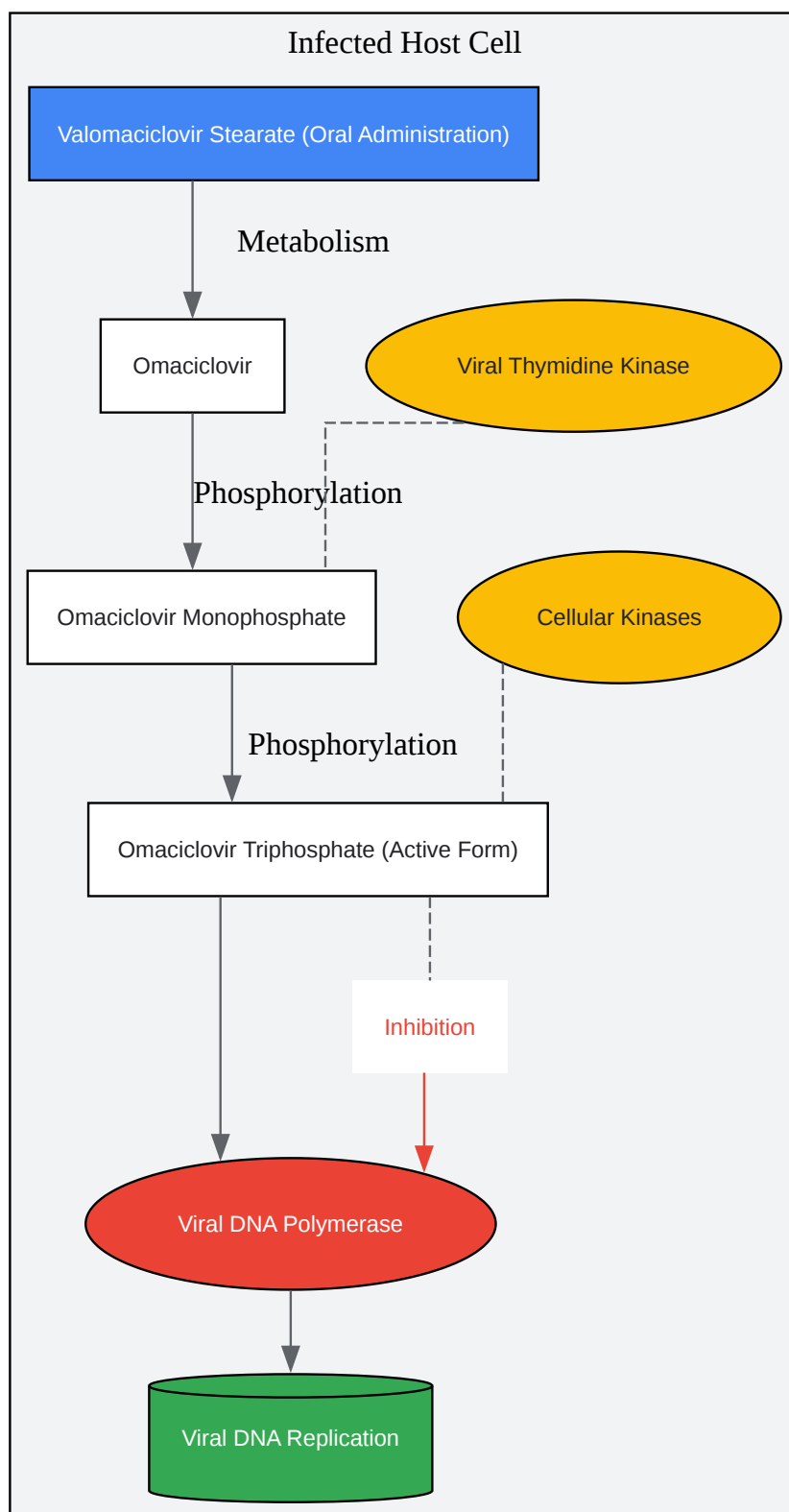
For Researchers, Scientists, and Drug Development Professionals

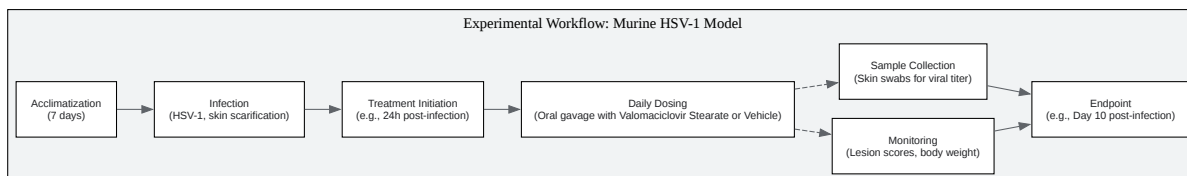
These application notes provide a comprehensive overview of **valomaciclovir stearate** for use in animal studies, detailing its mechanism of action, available dosage information, and protocols for preclinical research.

Valomaciclovir stearate is a prodrug of omaciclovir, an acyclic guanosine analogue with potent antiviral activity against a range of herpesviruses. As a DNA polymerase inhibitor, it serves as a critical area of investigation for the treatment of infections caused by Herpes Simplex Virus (HSV) and Epstein-Barr Virus (EBV).

Mechanism of Action

Valomaciclovir stearate exerts its antiviral effect through its conversion to the active metabolite, omaciclovir. Omaciclovir, a guanosine analogue, inhibits viral DNA synthesis. The process begins with the phosphorylation of omaciclovir by viral thymidine kinase to its monophosphate form. Cellular enzymes then further phosphorylate it to the active triphosphate form. This triphosphate analogue competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand and thus halting viral replication.





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